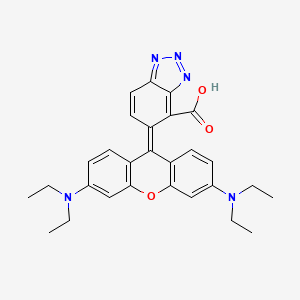

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt

説明

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt is a complex organic compound known for its unique chemical properties This compound is part of the xanthylium family, which is characterized by a xanthene core structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of benzotriazol and diethylamino groups through specific reaction conditions. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired quality.

化学反応の分析

Types of Reactions

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

科学的研究の応用

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for various analytical techniques.

Biology: Employed in biological assays to study cellular processes and as a marker for imaging studies.

Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and diagnostic agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

作用機序

The mechanism of action of Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific proteins or nucleic acids, influencing various biochemical processes. The benzotriazol and diethylamino groups play a crucial role in these interactions, contributing to the compound’s overall activity.

類似化合物との比較

Similar Compounds

Xanthene derivatives: Compounds with similar core structures but different functional groups.

Benzotriazol derivatives: Compounds containing the benzotriazol moiety with varying substituents.

Diethylamino compounds: Molecules featuring diethylamino groups attached to different core structures.

Uniqueness

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt stands out due to its combination of xanthene, benzotriazol, and diethylamino groups

生物活性

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt (CAS No. 261351-46-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a benzotriazole moiety known for its diverse biological properties. The presence of diethylamino groups enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to the benzotriazole group, which is known to interact with various biological targets. Benzotriazoles have been reported to exhibit:

- Antimicrobial Activity : They can inhibit bacterial growth through various mechanisms, including interference with cellular metabolism and structural integrity.

- Antifungal Properties : Some derivatives have shown effectiveness against fungal strains by disrupting cell wall synthesis.

- Antiparasitic Effects : Benzotriazole derivatives have been investigated for their activity against protozoan parasites.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities across several domains:

Case Studies

- Antimicrobial Evaluation : In a study evaluating various benzotriazole derivatives, the compound demonstrated significant antibacterial activity against both methicillin-resistant and sensitive strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 µg/mL, comparable to standard antibiotics like nitrofurantoin .

- Antifungal Activity : A series of tests revealed that the compound exhibited MIC values between 1.6 µg/mL to 25 µg/mL against Candida albicans. The introduction of hydrophobic substituents on the benzotriazole ring was found to enhance antifungal potency significantly .

- Antiparasitic Studies : Research conducted on N-benzenesulfonylbenzotriazole derivatives indicated potent activity against Trypanosoma cruzi, with IC50 values suggesting effectiveness comparable to existing treatments .

特性

IUPAC Name |

5-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O3/c1-5-32(6-2)17-9-11-19-23(15-17)36-24-16-18(33(7-3)8-4)10-12-20(24)25(19)21-13-14-22-27(30-31-29-22)26(21)28(34)35/h9-16H,5-8H2,1-4H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMITIODZMEPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC4=NN=NC4=C3C(=O)O)C5=C(O2)C=C(C=C5)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132770 | |

| Record name | Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261351-46-6 | |

| Record name | Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。